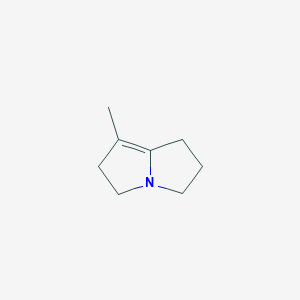
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are heterocyclic compounds containing a pyrrole ring fused to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine typically involves cyclization reactions. Another method involves the cyclization of pyrazoles by alkyne groups, catalyzed by gold, and subsequent cyclization by sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Heliotridine: A stereoisomer of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine with similar chemical properties.
Pyrrolopyrazine derivatives: Compounds containing a pyrrole ring fused to a pyrazine ring, exhibiting various biological activities.
Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate: A related compound with a carboxylate functional group.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for diverse chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
CAS No. |
76466-48-3 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
7-methyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H13N/c1-7-4-6-9-5-2-3-8(7)9/h2-6H2,1H3 |
InChI Key |
HAHJWJREONMABN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















